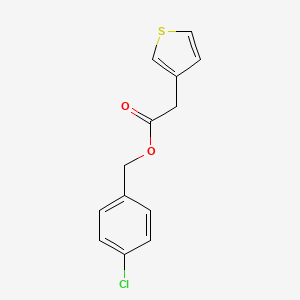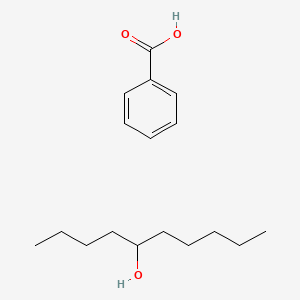
Benzoic acid;decan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;decan-5-ol is a compound that combines the properties of benzoic acid and decan-5-ol. Benzoic acid is a simple aromatic carboxylic acid, while decan-5-ol is a long-chain alcohol. This compound is of interest due to its unique combination of functional groups, which can impart distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;decan-5-ol can be achieved through various methods. One common approach involves the esterification of benzoic acid with decan-5-ol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. For example, the use of solid acid catalysts can facilitate the esterification process, making it more suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;decan-5-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in decan-5-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.
Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidation of decan-5-ol can yield decanoic acid or decanone.
Reduction: Reduction of benzoic acid can produce benzyl alcohol.
Substitution: Substitution reactions on the aromatic ring can produce various substituted benzoic acids, such as nitrobenzoic acid or halobenzoic acid.
Aplicaciones Científicas De Investigación
Benzoic acid;decan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound can be used in studies of enzyme activity and metabolic pathways involving carboxylic acids and alcohols.
Industry: this compound is used in the production of plasticizers, lubricants, and surfactants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of benzoic acid;decan-5-ol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Membrane Interaction: The long alkyl chain of decan-5-ol can interact with lipid membranes, altering their fluidity and permeability.
Signal Transduction: The aromatic ring of benzoic acid can participate in signal transduction pathways by interacting with specific receptors or proteins.
Comparación Con Compuestos Similares
Benzoic acid;decan-5-ol can be compared with other similar compounds to highlight its uniqueness:
Benzoic Acid: While benzoic acid is a simple aromatic carboxylic acid, the addition of the decan-5-ol moiety imparts additional hydrophobicity and potential for membrane interaction.
Decan-5-ol: As a long-chain alcohol, decan-5-ol has limited reactivity compared to this compound, which combines the reactivity of both functional groups.
Similar Compounds: Other similar compounds include benzyl alcohol, benzaldehyde, and benzoyl chloride, each with distinct chemical properties and reactivities.
Propiedades
Número CAS |
144297-18-7 |
|---|---|
Fórmula molecular |
C17H28O3 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
benzoic acid;decan-5-ol |
InChI |
InChI=1S/C10H22O.C7H6O2/c1-3-5-7-9-10(11)8-6-4-2;8-7(9)6-4-2-1-3-5-6/h10-11H,3-9H2,1-2H3;1-5H,(H,8,9) |
Clave InChI |
WASHNSIZHSJUBA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCCC)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


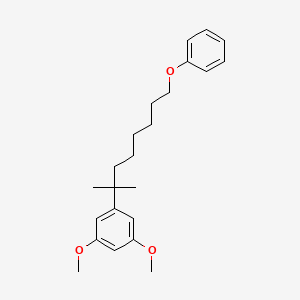
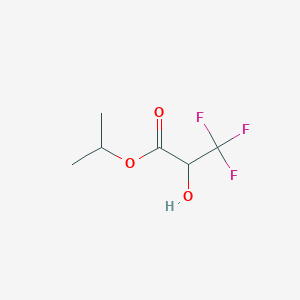
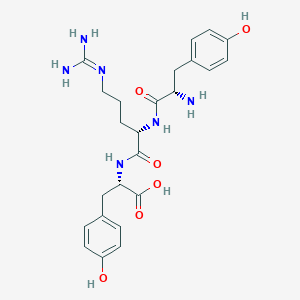
![1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene]](/img/structure/B12560505.png)
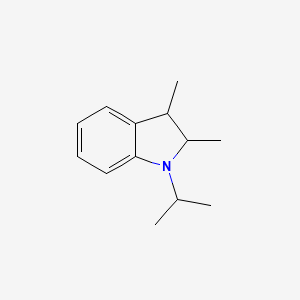
![{[(Ethylsulfanyl)methoxy]methyl}benzene](/img/structure/B12560511.png)
![4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile](/img/structure/B12560532.png)
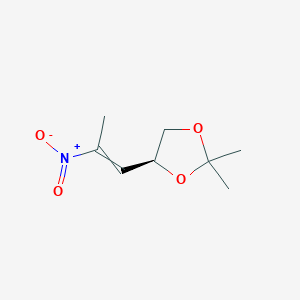
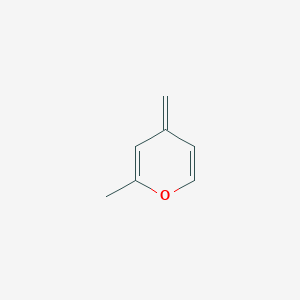
![5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol](/img/structure/B12560553.png)
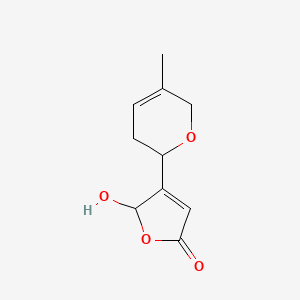
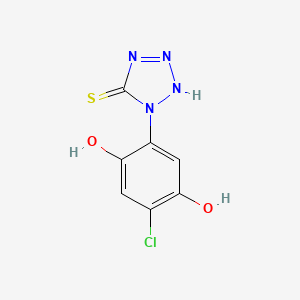
![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)
